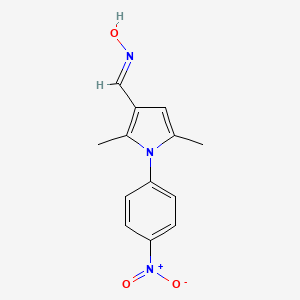![molecular formula C14H23N3O2S B5610815 (4S*)-4-(methoxymethyl)-3,3-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5610815.png)
(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-ol" often involves multi-step chemical reactions, starting from basic pyrimidinyl precursors or similar heterocyclic compounds. For instance, novel pyridine and pyrimidinone derivatives have been synthesized from citrazinic acid, showcasing the versatility of pyrimidine-based compounds in chemical synthesis (Hossan et al., 2012). These methods could potentially be adapted for the synthesis of the compound , emphasizing the importance of heterocyclic chemistry in the development of complex molecules.
Molecular Structure Analysis
The molecular structure of related compounds reveals a significant degree of complexity and diversity, with various substituents influencing the overall molecular conformation and properties. Crystal structure analysis of similar compounds, such as pyrimidinone and oxazinone derivatives, provides insights into their molecular geometry, including bond lengths, angles, and conformations, which are crucial for understanding their chemical behavior and reactivity (Kumar et al., 2012).
Chemical Reactions and Properties
Compounds containing the pyrimidinyl group and similar heterocyclic structures exhibit a wide range of chemical reactions, attributed to their reactive sites such as nitrogen atoms and various substituents. These reactions include nucleophilic substitutions, condensations, and cyclizations, which are fundamental for synthesizing a wide array of heterocyclic compounds. The reactivity patterns of these compounds can be leveraged to introduce specific functional groups, such as the methoxymethyl and methylthio groups, into the target molecule (Tumkevičius, 1994).
Physical Properties Analysis
The physical properties of molecules like "this compound" are influenced by their molecular structure. Factors such as molecular weight, polarity, and the presence of functional groups affect their solubility, melting point, and boiling point. Detailed analysis of related compounds provides insights into how structural features impact these physical properties, which is essential for their practical application and formulation (Mattioda et al., 1975).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. For example, the piperidin-4-ol moiety can impart basic properties, while the methylthio and methoxymethyl groups may influence the molecule's reactivity towards electrophiles and nucleophiles. Understanding these properties is crucial for predicting the behavior of such compounds in chemical syntheses and their interactions with biological targets (Ashimori et al., 1991).
Propiedades
IUPAC Name |
(4S)-4-(methoxymethyl)-3,3-dimethyl-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-13(2)9-17(8-6-14(13,18)10-19-3)11-5-7-15-12(16-11)20-4/h5,7,18H,6,8-10H2,1-4H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQZIDNPNBSRKZ-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C2=NC(=NC=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C2=NC(=NC=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(3aR,6aR)-N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-cyclopentylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5610748.png)
![2,6-difluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzenesulfonamide](/img/structure/B5610749.png)


![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5610777.png)

![N,N-dimethyl-2-{(1S*,5R*)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]non-3-yl}acetamide](/img/structure/B5610786.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,6-dichlorobenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5610804.png)
![(3S*,4R*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5610808.png)
![3-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5610810.png)

![4-[2-(4-chlorobenzoyl)carbonohydrazonoyl]-1,3-phenylene diacetate](/img/structure/B5610824.png)
![2,8-dimethyl-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5610830.png)
![9-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5610837.png)